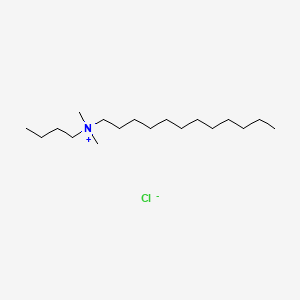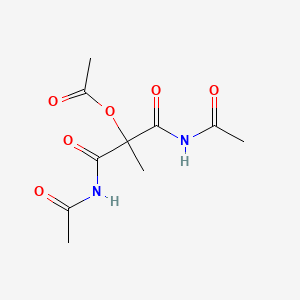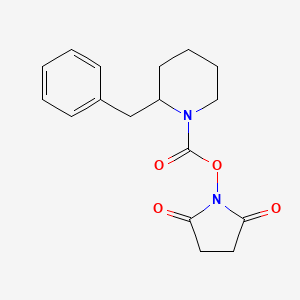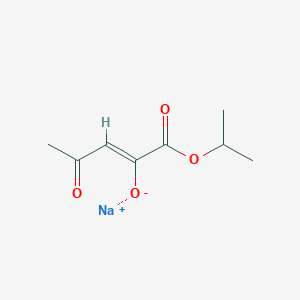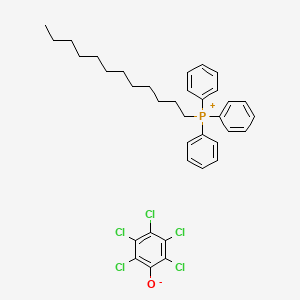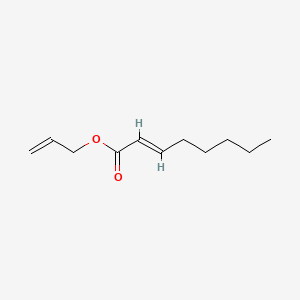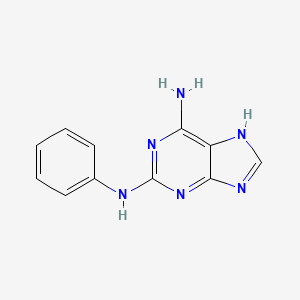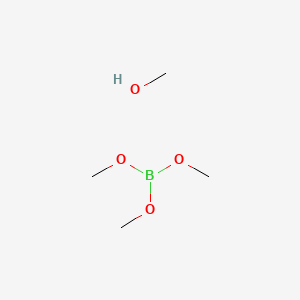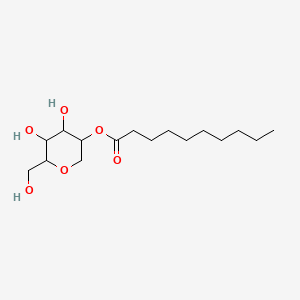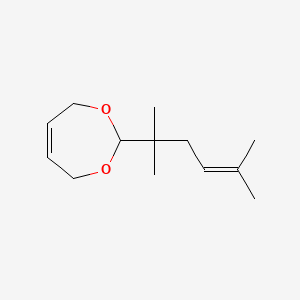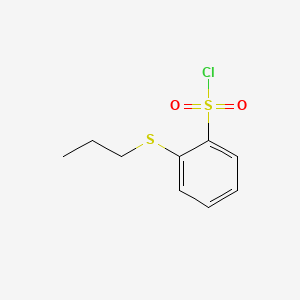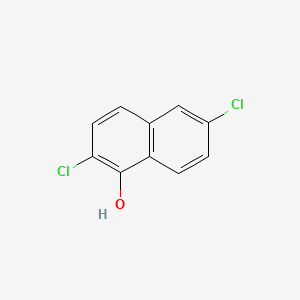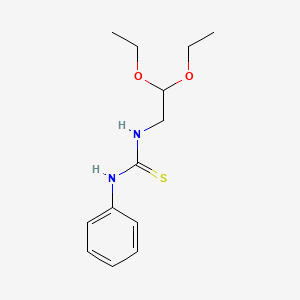
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of an anilinomethyl group attached to a dichlorophenol moiety, with a hydrochloride salt form. It is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride typically involves the reaction of 4,6-dichlorophenol with an anilinomethylating agent under controlled conditions. One common method includes the use of formaldehyde and aniline in the presence of an acid catalyst to form the anilinomethyl group, which then reacts with 4,6-dichlorophenol. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Anilinomethyl)phenol
- 4-Anilinomethyl-1,2,3-triazoles
- 1-Anilinomethyl-2-naphthol
Uniqueness
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride is unique due to the presence of both an anilinomethyl group and dichlorophenol moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6640-28-4 |
|---|---|
Formule moléculaire |
C13H12Cl3NO |
Poids moléculaire |
304.6 g/mol |
Nom IUPAC |
2-(anilinomethyl)-4,6-dichlorophenol;hydrochloride |
InChI |
InChI=1S/C13H11Cl2NO.ClH/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11;/h1-7,16-17H,8H2;1H |
Clé InChI |
MNYIYBWWCMYYHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


